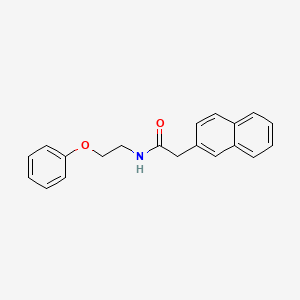
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells.
作用机制
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide binds to the active site of two key enzymes in the TCA cycle, namely, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to the inhibition of their activity. This inhibition results in a decrease in ATP production and an increase in ROS production, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the TCA cycle, leading to a decrease in ATP production and an increase in ROS production, which can induce apoptosis in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide also inhibits the production of NADPH, which is essential for the detoxification of ROS, leading to an increase in oxidative stress in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has also been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in mitochondrial membrane potential and an increase in mitochondrial fragmentation.
实验室实验的优点和局限性
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has several advantages for lab experiments. It has shown efficacy against a wide range of cancer types and has been tested in various cancer cell lines and preclinical models. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has also been shown to have a good safety profile in clinical trials. However, 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has some limitations for lab experiments. Its complex synthesis method and low solubility in water can make it difficult to work with. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide also has a short half-life, which can limit its efficacy in vivo.
未来方向
There are several future directions for the research and development of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide. One direction is to optimize the synthesis method to improve its yield and purity. Another direction is to develop more potent analogs of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide with improved solubility and pharmacokinetics. The combination of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide with other anticancer agents is also an area of interest for future research. Further preclinical and clinical studies are needed to evaluate the efficacy and safety of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide in cancer treatment.
合成方法
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide is complex and involves several steps, including the reaction of 2-cyano-3-bromoacrylonitrile with 1-cyclopropyl-2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with N-phenylhydroxylamine to form 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide. The synthesis of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been optimized to improve its yield and purity.
科学研究应用
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been extensively studied for its anticancer properties. It has been shown to inhibit the TCA cycle in cancer cells, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been tested in various cancer cell lines and has shown efficacy against a wide range of cancer types, including pancreatic cancer, leukemia, and lymphoma. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has also been tested in preclinical models and has shown promising results in reducing tumor growth and increasing survival rates.
属性
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-10-15(14(2)22(13)18-8-9-18)11-16(12-20)19(23)21-17-6-4-3-5-7-17/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUXNOYLLJFNN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)

![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)


